

Coppersensor 1 (CS1) Protocol for Live-Cell Copper Imaging: Application Notes

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Compound of Interest

Compound Name: Coppersensor 1

Cat. No.: B13408273

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Introduction

Coppersensor 1 (CS1) is a powerful tool for investigating the role of labile copper(I) ions (Cu^+) in biological systems. As a small-molecule, membrane-permeable fluorescent probe, CS1 offers high selectivity and sensitivity for imaging intracellular copper pools in living cells.[1][2][3][4] This "turn-on" sensor is comprised of a boron dipyrromethene (BODIPY) chromophore linked to a thioether-rich receptor, which exhibits a significant increase in fluorescence intensity upon binding to Cu^+ . Its visible light excitation and emission properties make it well-suited for standard fluorescence microscopy and confocal imaging, minimizing potential photodamage to cells associated with UV-excitable probes. These characteristics make CS1 an invaluable asset for studying copper homeostasis and its implications in various physiological and pathological processes, including cancer, cardiovascular disorders, and neurodegenerative diseases.

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters of **Coppersensor 1** for easy reference and comparison.

Table 1: Spectroscopic and Binding Properties of **Coppersensor 1**

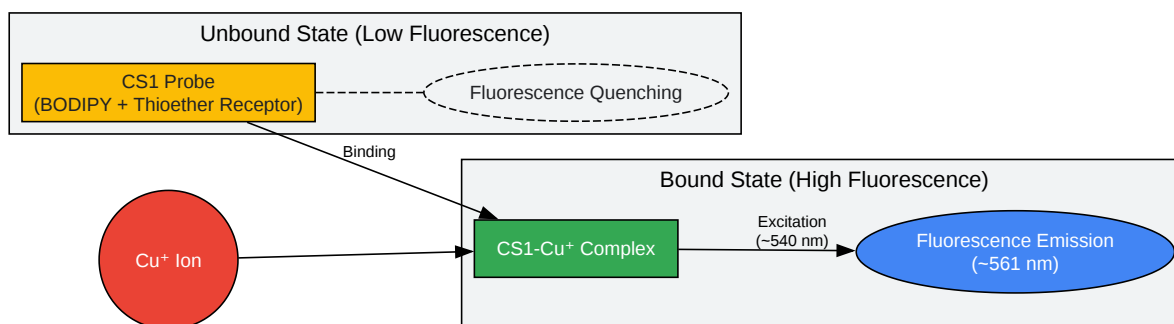
Parameter	Value	Reference
Excitation Wavelength (max)	~540 nm	
Emission Wavelength (max)	~561 nm	
Fluorescence Fold Increase (upon Cu ⁺ binding)	Up to 10-fold	
Apparent Dissociation Constant (Kd) for Cu ⁺	3.6 (± 0.3) × 10 ⁻¹² M	
Selectivity	High for Cu ⁺ over other biologically relevant metal ions (e.g., Cu ²⁺ , Ca ²⁺ , Mg ²⁺ , Zn ²⁺ , Mn ²⁺ , Fe ²⁺ , Co ²⁺ , Ni ²⁺)	

Table 2: Recommended Experimental Parameters for Live-Cell Imaging with **Coppersensor 1**

Parameter	Recommended Value	Reference
CS1 Stock Solution Concentration	1 mM in DMSO	
Final Working Concentration	5 µM	
Incubation Time with Cells	5 - 20 minutes	
Incubation Temperature	25°C or 37°C	

Signaling Pathway and Mechanism of Action

The mechanism of **Coppersensor 1** is based on a "turn-on" fluorescence response upon selective binding to copper(I) ions. In its unbound state, the thioether-rich receptor quenches the fluorescence of the BODIPY fluorophore. Upon encountering Cu⁺, the receptor undergoes a conformational change to bind the ion, which disrupts the quenching mechanism and leads to a significant increase in fluorescence emission.



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Caption: Mechanism of **Coppersensor 1** fluorescence activation upon binding to Cu⁺.

Experimental Protocols

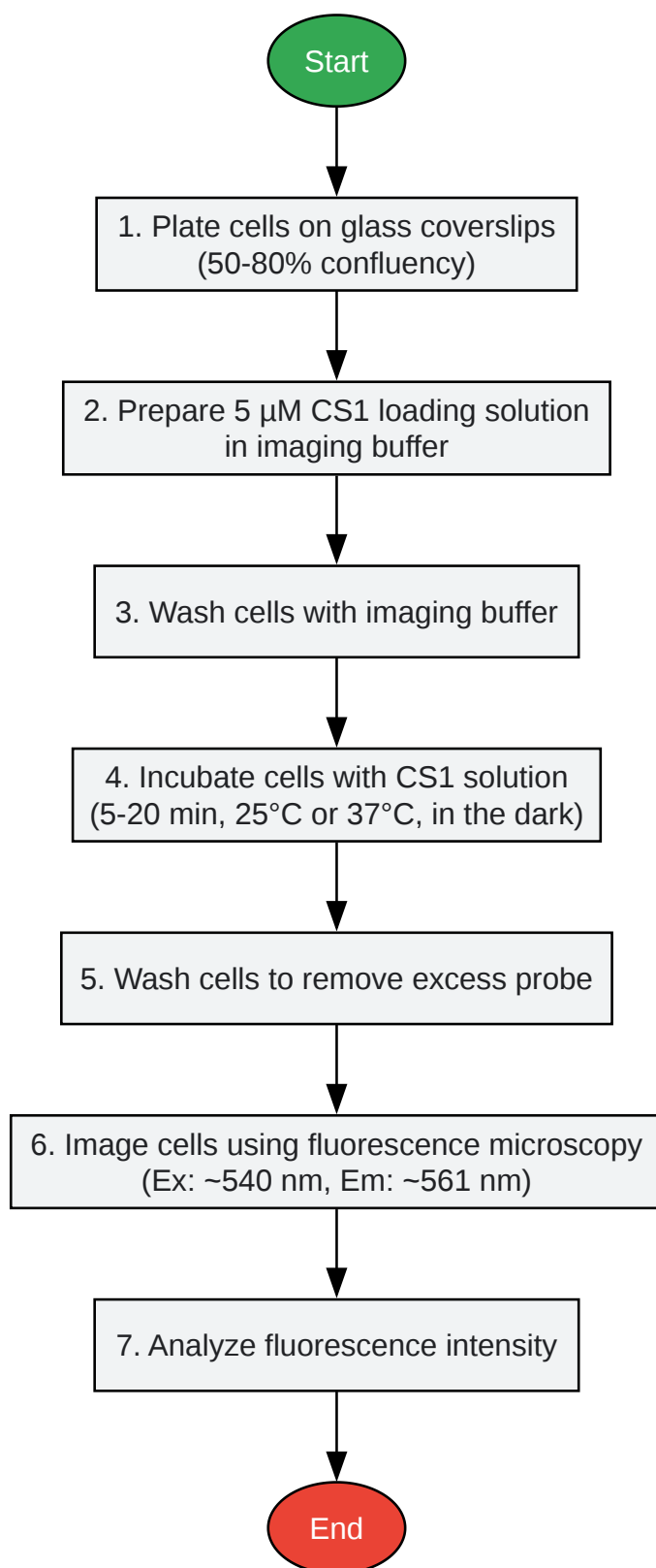
I. Preparation of Reagents

- CS1 Stock Solution (1 mM):
 - Allow the vial of solid **Coppersensor 1** (MW ~630 g/mol) to equilibrate to room temperature before opening.
 - Dissolve 0.63 mg of CS1 in 1 mL of anhydrous dimethyl sulfoxide (DMSO).
 - Vortex thoroughly to ensure complete dissolution.
 - Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
 - Store the stock solution at -20°C, protected from light.
- Cell Culture Medium:
 - Use the appropriate complete cell culture medium for your cell line of interest.

- Imaging Buffer:
 - A common imaging buffer is Phosphate-Buffered Saline (PBS). Ensure the buffer is at the desired pH (e.g., 7.4) and temperature for the experiment.

II. Live-Cell Imaging Protocol

This protocol provides a general guideline and may require optimization based on the specific cell type and experimental conditions.



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Caption: Experimental workflow for live-cell copper imaging with **Coppersensor 1**.

Step-by-Step Procedure:

- Cell Plating:
 - The day before imaging, passage and plate cells onto 18-mm glass coverslips. For adherent cells, consider pre-coating the coverslips with an appropriate substrate (e.g., 50 $\mu\text{g/mL}$ poly-L-lysine) to promote attachment.
 - Grow cells to a confluency of 50-80% for optimal imaging.
- Preparation of CS1 Loading Solution:
 - Warm the required aliquots of CS1 stock solution and imaging buffer to the desired experimental temperature (e.g., 37°C).
 - Dilute the 1 mM CS1 stock solution into the imaging buffer to a final concentration of 5 μM . For example, add 15 μL of 1 mM CS1 stock to 3 mL of PBS. Mix thoroughly.
- Cell Staining:
 - Remove the cell culture medium from the coverslip.
 - Gently wash the cells once with pre-warmed imaging buffer.
 - Add the 5 μM CS1 loading solution to the cells.
 - Incubate for 5-20 minutes at either 25°C or 37°C, protected from light. The optimal incubation time may vary depending on the cell type.
- Washing:
 - After incubation, remove the CS1 loading solution.
 - Wash the cells two to three times with fresh imaging buffer to remove any excess, unbound probe.
- Imaging:

- Mount the coverslip onto a microscope slide or into an imaging chamber with fresh imaging buffer.
- Visualize the cells using a fluorescence microscope equipped with appropriate filters for the BODIPY fluorophore (Excitation ~540 nm, Emission ~561 nm).
- Acquire images using a consistent set of parameters (e.g., exposure time, gain) for all experimental conditions to allow for accurate comparison.

III. Controls and Data Interpretation

- Negative Control (Apo-form): Image cells stained with CS1 without any copper supplementation to establish a baseline fluorescence level.
- Positive Control (Copper-loaded): Treat cells with a source of copper (e.g., CuCl_2) prior to or during CS1 staining to induce a maximal fluorescence response. This can help confirm that the probe is responsive in your cell system.
- Chelation Control: Treat copper-loaded cells with a copper chelator (e.g., BCS) to observe a decrease in fluorescence, confirming the signal is specific to copper.
- Autofluorescence Control: Image unstained cells using the same imaging parameters to assess the level of background autofluorescence.

By comparing the fluorescence intensity between different experimental groups, researchers can infer changes in the labile intracellular copper(I) pool. For quantitative analysis, the fluorescence intensity of individual cells or regions of interest can be measured using appropriate image analysis software.

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